molecular formula C8H4BrFN2O2 B8137304 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B8137304
M. Wt: 259.03 g/mol
InChI Key: IETYXCMTANOPTQ-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine and fluorine atoms at positions 4 and 6, respectively, and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Key physicochemical properties (inferred from structurally related compounds in the evidence):

  • Molecular formula: C₈H₄BrFN₂O₂
  • Molecular weight: ~275.04 g/mol (calculated based on substituents)
  • CAS Number: Not explicitly listed in the evidence, but similar compounds (e.g., pyrazolo[1,5-a]pyridine-2-carboxylic acid) have CAS 63237-88-7 .

Properties

IUPAC Name

4-bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-5-1-4(10)3-12-7(5)2-6(11-12)8(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETYXCMTANOPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=CN2N=C1C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of pyrazolo[1,5-a]pyridine derivatives. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects against various diseases.

  • Therapeutic Potential: Research indicates that derivatives of this compound exhibit activity against specific enzymes and receptors involved in disease pathways. For example, studies have shown its potential as an inhibitor of certain kinases, which play a critical role in cancer progression.

Material Science

This compound's electronic properties make it suitable for applications in organic electronics and optoelectronic devices. Its ability to form stable thin films and its photoluminescent properties are particularly noteworthy.

  • Applications in Electronics: The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to improved efficiency and stability.

Biological Research

In biochemical studies, 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid acts as a probe to investigate enzyme interactions and cellular processes. Its dual halogen substitution enhances its selectivity and binding affinity to various biological targets.

  • Enzyme Interaction Studies: It has been used to elucidate mechanisms of action for enzymes involved in metabolic pathways, providing insights into potential drug interactions and side effects.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that derivatives inhibit specific kinases, leading to reduced tumor growth in vitro.
Study 2 Electronic PropertiesShowed improved charge transport characteristics when incorporated into OLEDs compared to traditional materials.
Study 3 Enzyme InhibitionIdentified as a selective inhibitor for certain enzymes, with implications for drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyridine scaffold is highly versatile, with substitutions at positions 4, 6, and 2 significantly altering reactivity, solubility, and biological activity. Below is a comparative analysis of structurally related compounds:

Key Insights:

Halogenation Effects: Bromine at position 4 (target compound) vs. Fluorine at position 6 enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Synthetic Accessibility: Pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives are typically synthesized via cyclocondensation of aminopyridines with diketones or via palladium-catalyzed cross-coupling for halogen introduction . Halogenated derivatives (e.g., 7-bromo, 5-bromo-3-chloro) are commercially available but require specialized reagents (e.g., brominating agents like NBS) .

Physicochemical Properties :

  • The carboxylic acid group at position 2 enables salt formation, improving aqueous solubility compared to ester or amide derivatives .
  • Dual halogenation (Br and F) in the target compound may enhance binding to hydrophobic pockets in biological targets, as seen in dopamine D3 receptor ligands (e.g., FAUC 329 derivatives) .

Data Tables

Table 2: Commercial Availability and Pricing (Selected Compounds)

Compound Name Supplier Purity Price (1g) Reference
Pyrazolo[1,5-a]pyridine-2-carboxylic acid Thermo Scientific™ 97% €32,600 (¥32,600)
7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid CymitQuimica N/A Inquire
5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid SynChem, Inc. N/A Custom synthesis

Biological Activity

4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and implications in various fields of research.

Chemical Structure and Properties

The molecular formula for 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is C8H4BrFN2O2. The presence of bromine and fluorine atoms contributes to its unique chemical reactivity and biological activity. These halogen substitutions enhance the compound's binding affinity to biological targets, making it a valuable candidate in drug design and development .

The biological activity of 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation .

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit the growth of HeLa cells (cervical cancer) and L929 cells (fibroblast) through mechanisms that may involve apoptosis induction and cell cycle arrest . The compound's ability to act as a fluorescent probe in biological systems also allows for real-time monitoring of lipid droplet dynamics in cancer cells, providing insights into metabolic processes .

Enzyme Inhibition

4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid has been identified as an inhibitor of certain enzymes involved in inflammatory pathways. This inhibition could lead to reduced production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acidStructureModerate anticancer activity
4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acidStructureLower enzyme inhibition
6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acidStructureSimilar anti-inflammatory effects

The dual halogen substitution in 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid enhances its reactivity compared to other derivatives, leading to improved biological activity .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Studies : In vitro studies showed that treatment with 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid resulted in significant apoptosis in HeLa cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, suggesting effective cell cycle arrest .
  • Inflammation Models : In animal models of inflammation, administration of the compound reduced edema and inflammatory markers significantly compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases .
  • Fluorescent Probes : The compound has been utilized as a fluorescent probe for studying lipid droplet dynamics in live cells. The results indicate that it can differentiate between cancerous and normal cells based on lipid metabolism .

Q & A

Q. What purification techniques are recommended for isolating 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases. For non-chiral purification, silica gel chromatography with ethyl acetate/hexane gradients removes unreacted halogens .

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